

Apitolisib combination Vorinostat resistant cells

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Compound Focus: Apitolisib

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Frequently Asked Questions

- **What is the rationale for combining Apitolisib and Vorinostat?** The combination targets two key cellular processes. **Apitolisib** inhibits the PI3K/mTOR pathway, a critical driver of cell growth and survival, to which cancer cells often become resistant. Vorinostat, a histone deacetylase (HDAC) inhibitor, can reverse this resistance by altering gene expression, re-sensitizing cells to apoptosis, and disrupting their adapted energy metabolism [1] [2]. This synergistic attack can overcome the cancer's defense mechanisms.
- **My cancer cell lines have developed resistance to Apitolisib. What changes can I expect?** Resistant cells often undergo significant metabolic reprogramming. When taken out of **Apitolisib** treatment (H1975R-), they can exhibit **hyperproliferation**, a more aggressive growth phase. You may also observe a **shift in the cell cycle**, with a decrease in cells at the Go/G1 phase and a doubling of cells in the S and G2/M phases. Energetically, these cells might show **decreased glycolysis (ECAR)** and **increased mitochondrial respiration (OCR)**, switching to alternative energy sources like free fatty acids and ketone bodies [1] [3].
- **How effective is Vorinostat against Apitolisib-resistant cells?** Research shows promising results. In **Apitolisib**-resistant H1975 lung adenocarcinoma cells, Vorinostat at 7 μ M was highly effective, reducing the survival of resistant cells grown in drug-free media (H1975R-) to 20%, compared to 80% survival in cells maintained under **Apitolisib** pressure (H1975R+). This indicates Vorinostat can specifically target the acquired hyperproliferation that follows resistance development [1] [3].

- **Beyond Apitolisib resistance, are there other scenarios for this combination?** Yes, the principle of using Vorinostat to overcome resistance applies to other targeted therapies. For instance, studies show that Vorinostat, especially when combined with Metformin, can re-sensitize EGFR-TKI resistant non-small cell lung cancer (NSCLC) cells to Gefitinib by upregulating the pro-apoptotic protein BIM and inhibiting anti-apoptotic proteins [2].

Experimental Protocols & Data

Here are the core methodologies and findings from recent studies to guide your experimental design.

Summary of Key Quantitative Findings

The table below consolidates critical data points on the effects of **Apitolisib** resistance and Vorinostat treatment from the cited research.

Cell Line / Model	Key Parameter	Experimental Finding	Citation
H1975 (Lung Adenocarcinoma)	Proliferation (Confluency)	H1975R-: 2 days; H1975P: 3 days; H1975R+: 5 days (to 90% confluency)	[1] [3]
H1975 (Lung Adenocarcinoma)	Cell Cycle Distribution	5x decrease in Go/G1; 2x increase in S & G2/M phases (p<0.0001)	[1] [3]
H1975 (Lung Adenocarcinoma)	Metabolic Phenotype (OCR/ECAR)	Decreased ECAR in both H1975R- & H1975R+; Increased OCR in H1975R- (p=0.02)	[1]
H1975 (Lung Adenocarcinoma)	Vorinostat Efficacy (7 µM)	H1975R- survival: ~80%; H1975R+ survival: ~20%	[1] [3]
RCC4 (Renal Cell Carcinoma)	BEZ235 Resistance & RAPTOR	RAPTOR up-regulation contributes to resistance; reversible by HDAC inhibition.	[4]

Detailed Protocol: Evaluating the Combination in Resistant Cells

This protocol is adapted from studies on H1975 lung adenocarcinoma cells [1] [3].

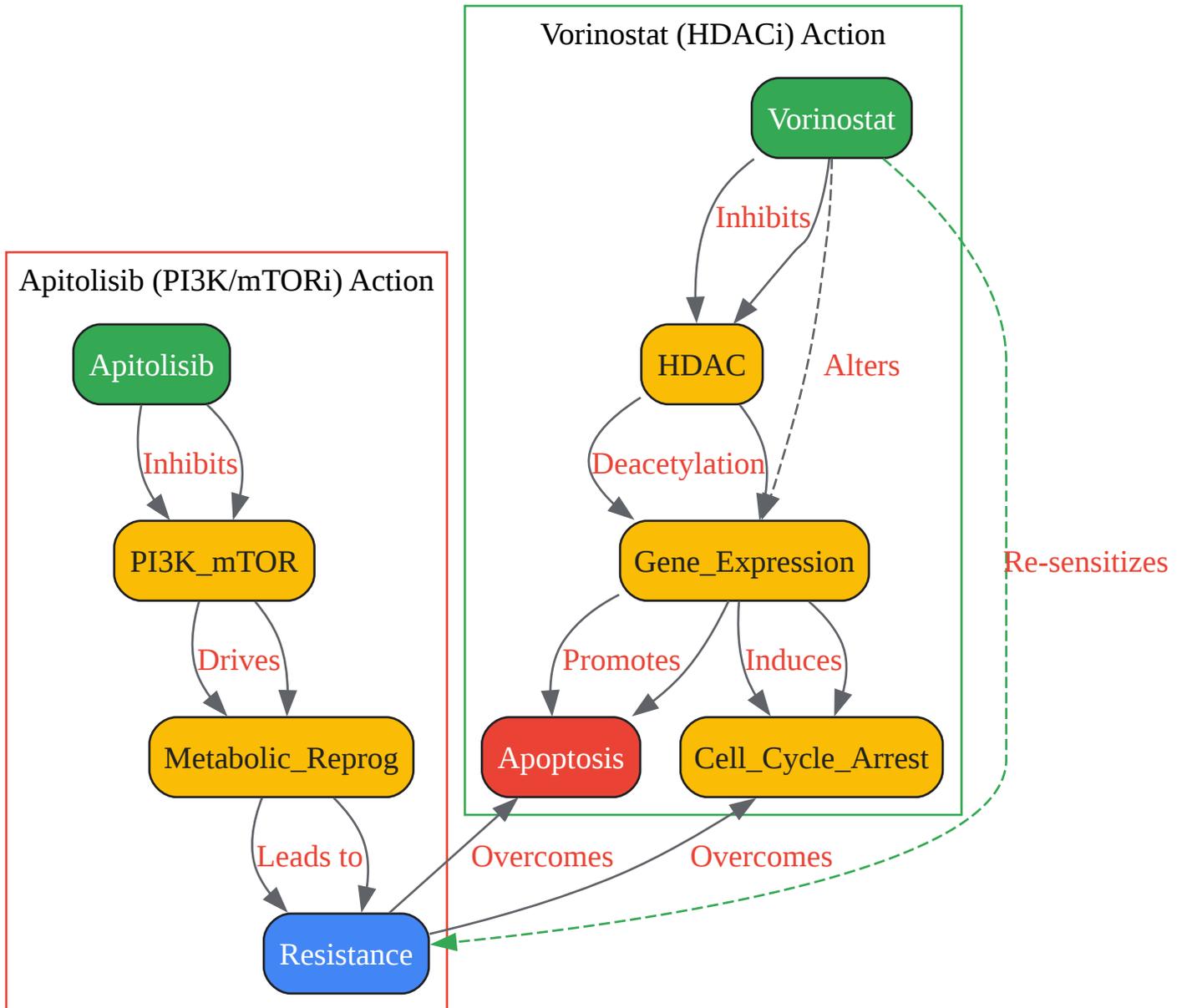
1. Generation of Apitolisib-Resistant Cells * **Parental Cells:** Use **Apitolisib**-naïve H1975 cells (H1975P). * **Culture Conditions:** Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin-glutamine. * **Resistance Induction:** Continuously expose H1975P cells to increasing doses of **Apitolisib** over time. * **Resistant Cell Lines:** * **H1975R+:** Resistant cells maintained in media conditioned with 1 μ M **Apitolisib**. * **H1975R-:** Resistant cells switched to and cultured in **Apitolisib**-free media.

2. Assessment of Resistance Phenotype * **Proliferation/Growth Curve:** Subculture H1975P, H1975R+, and H1975R- cells in multiple T75 flasks. Daily, trypsinize one flask per condition and measure the turbidity (Optical Density) of the cell suspension in PBS at 600 nm. Plot OD versus time. * **Cell Cycle Profiling:** * Seed cells in a 96-well microplate (6 replicates per condition). * Allow cells to adhere and proliferate for 48 hours. * Wash with PBS, fix with pre-warmed formaldehyde (4%) with 0.3% Triton-X100 for 15 min at 37°C. * Wash again and stain nuclei with DAPI for 15 minutes at room temperature. * Analyze the cell cycle using a Cytel Cell Imaging System or similar. * **Metabolic Phenotyping (Seahorse XF Analyzer):** * Perform a preliminary experiment to determine the optimal seeding density (e.g., 60,000 for H1975P, 40,000 for H1975R-, 80,000 for H1975R+). * Seed cells in a Seahorse 24-well cell culture plate. * Normalize the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) results from the analyzer by dividing by the corresponding crystal violet measurements.

3. Combination Treatment with Vorinostat * **Drug Preparation:** Vorinostat (SAHA) can be sourced from suppliers like Sigma-Aldrich. * **Dose-Response Curve:** Construct a dose-response curve for Vorinostat on resistant cells (e.g., H1975R-). A typical range is 1 to 20 μ M. Measure cell proliferation using a colorimetric BrdU ELISA assay. * **Efficacy Assessment:** Treat H1975R- and H1975R+ cells with 7 μ M Vorinostat. Compare cell survival percentages to determine the drug's effectiveness in controlling hyperproliferation.

Underlying Signaling Pathways

The synergy between **Apitolisib** and Vorinostat can be understood through their impact on interconnected cellular pathways, as illustrated below.



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This diagram illustrates how **Apitolisib** directly targets the PI3K/mTOR growth pathway, while Vorinostat acts epigenetically to alter gene expression. Together, they overcome resistance by simultaneously inducing cell cycle arrest and apoptosis.

Key Experimental Workflow

To establish and validate the combination therapy in your lab, you can follow this general workflow.

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